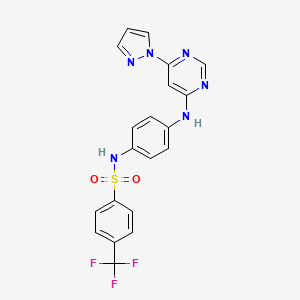

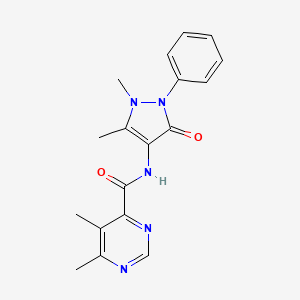

![molecular formula C20H15Cl3N2O3S2 B2938614 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 477869-03-7](/img/structure/B2938614.png)

2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

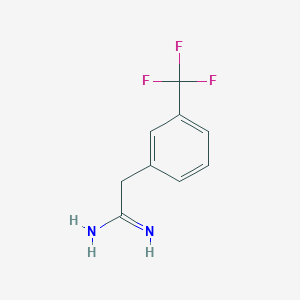

This compound is a type of sulfonyl amino derivative . It is part of a class of compounds that have been evaluated for a wide range of pharmacological, biochemical, and clinical uses and applications . The presence of heterocyclic structures in diverse types of compounds is strongly indicative of the profound effect that structure exerts on physiological activity .

Synthesis Analysis

The synthesis of such compounds involves the intramolecular cyclization of thiosemicarbazide in an alkaline medium . The reactions are carried out by the reaction between aromatic carbonyl halide and thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 4-chlorophenyl group and a 2,4-dichlorophenyl group . The presence of these groups contributes to the compound’s reactivity and potential biological activity.科学的研究の応用

Sulfonamides: A Patent Review (2008 – 2012)

Sulfonamides have been identified as a key structural motif in various clinically used drugs due to their diverse biological activities. Recent patents have highlighted their use in novel drug applications, including antiglaucoma agents and antitumor activity. The review emphasizes the need for novel sulfonamides to act as selective drugs for conditions such as glaucoma and tumors, suggesting a potential area of application for similar compounds in targeting specific disease mechanisms through structural modification (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma Carbonic Anhydrase Inhibitors: A Patent Review

This review focuses on the use of sulfonamides as carbonic anhydrase inhibitors (CAIs) for managing glaucoma, one of the major causes of blindness. The discussed patents cover recent developments in sulfonamide CAIs, highlighting the ongoing need for new antiglaucoma agents. The structural motif of sulfonamides plays a crucial role in the development of these inhibitors, indicating the potential for the chemical compound to be adapted for similar therapeutic applications (Masini, Carta, Scozzafava, & Supuran, 2013).

Sulfonamide Inhibitors: A Patent Review 2013-Present

This review covers the broad spectrum of sulfonamide inhibitors developed from 2013 to the present, illustrating their significant role in addressing bacterial infections and other conditions like HIV, cancer, and Alzheimer’s disease. The versatility and importance of sulfonamide compounds in medicinal chemistry are highlighted, underscoring their potential utility in developing new therapeutic agents, including the possibility of targeting specific physiological pathways with structurally similar compounds (Gulcin & Taslimi, 2018).

From Antibacterial to Antitumour Agents: A Brief Review

This review discusses the transition of sulfonamides from antibacterial to antitumor agents, focusing on the chemical and medicinal aspects of these compounds. The structural characteristics of sulfonamides and their derivatives, including their orientation towards other functional groups, have been associated with diverse biological activities, suggesting the potential for the compound to be researched for antitumor properties based on its structural attributes (Azevedo-Barbosa et al., 2020).

特性

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]phenyl]sulfanyl-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2O3S2/c21-13-5-8-15(9-6-13)30(27,28)25-18-3-1-2-4-19(18)29-12-20(26)24-17-10-7-14(22)11-16(17)23/h1-11,25H,12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKBFMHWHZTPAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

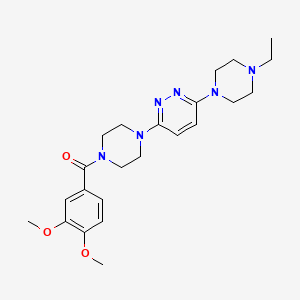

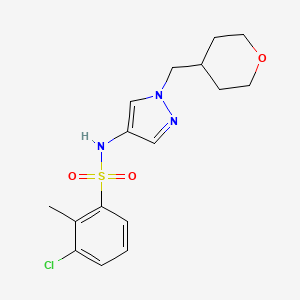

![N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2938531.png)

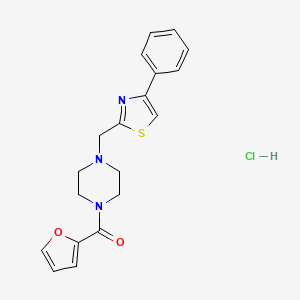

![ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

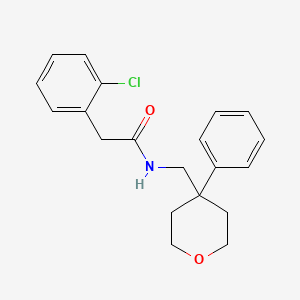

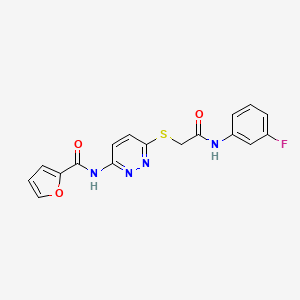

![[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2938540.png)

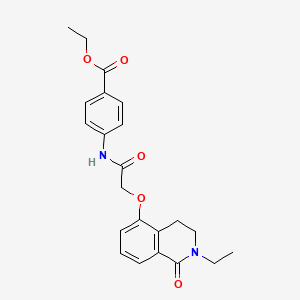

![N,N-dimethylsulfamic acid [3-[(4-methoxyanilino)-oxomethyl]phenyl] ester](/img/structure/B2938542.png)

![8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2938545.png)